molecular formula C19H13N4O2S2- B10866359 2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate

2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate

Cat. No.: B10866359
M. Wt: 393.5 g/mol
InChI Key: VPKWQIDMOLUAFY-UHFFFAOYSA-M
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Description

2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3,6-DIOXO-5-(2-THIENYLMETHYL)-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3,6-DIOXO-5-(2-THIENYLMETHYL)-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE typically involves multi-step reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Techniques such as microwave irradiation and one-pot multicomponent reactions are also employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3,6-DIOXO-5-(2-THIENYLMETHYL)-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3,6-DIOXO-5-(2-THIENYLMETHYL)-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-3,6-DIOXO-5-(2-THIENYLMETHYL)-2,3,5,6-TETRAHYDROPYRAZOLO[4,3-C]PYRIDIN-1-IDE is unique due to its combination of a benzothiazole moiety, a pyrazolopyridine core, and a thiophene substituent. This unique structure contributes to its diverse range of applications and its potential as a multifunctional compound in scientific research .

Properties

Molecular Formula

C19H13N4O2S2-

Molecular Weight

393.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(thiophen-2-ylmethyl)pyrazolo[4,3-c]pyridin-6-olate

InChI

InChI=1S/C19H14N4O2S2/c1-11-17-14(9-16(24)22(11)10-12-5-4-8-26-12)21-23(18(17)25)19-20-13-6-2-3-7-15(13)27-19/h2-9,24H,10H2,1H3/p-1

InChI Key

VPKWQIDMOLUAFY-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1CC5=CC=CS5)[O-]

Origin of Product

United States

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